1-(Prop-2-yn-1-yl)piperazine-2-one

Descripción

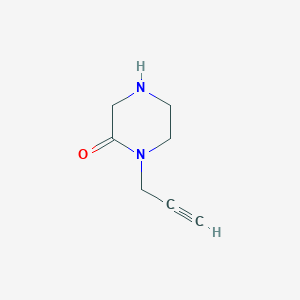

Structure

3D Structure

Propiedades

IUPAC Name |

1-prop-2-ynylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-4-9-5-3-8-6-7(9)10/h1,8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKBIHFIJZFNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(prop-2-yn-1-yl)piperazine-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-(prop-2-yn-1-yl)piperazine-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its structure, physicochemical properties, synthesis, and potential biological significance, offering a valuable resource for researchers in the field.

Chemical Identity and Structure

This compound is a derivative of piperazin-2-one, characterized by the presence of a propargyl group attached to the nitrogen atom at position 1. This terminal alkyne moiety is a key functional group that allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(prop-2-yn-1-yl)piperazin-2-one |

| CAS Number | 1340102-42-2[1] |

| Molecular Formula | C₇H₁₀N₂O[2] |

| Molecular Weight | 138.17 g/mol [1] |

| InChI Key | VCKBIHFIJZFNKN-UHFFFAOYSA-N[1] |

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are limited in the current scientific literature. However, data for the closely related compound, 1-(prop-2-yn-1-yl)piperazine, is available and can serve as a useful reference point. It is important to note that the presence of the carbonyl group in the piperazin-2-one ring will influence properties such as melting point, boiling point, and solubility.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Melting Point | No data available | For the related compound, 1-(prop-2-yn-1-yl)piperazine, the melting point is 58-62 °C.[3][4] |

| Boiling Point | No data available | For the related compound, 1-(prop-2-yn-1-yl)piperazine, the boiling point is 90 °C at 7 mmHg.[3][4] |

| Solubility | No data available | The related compound, 1-(prop-2-yn-1-yl)piperazine, is soluble in methanol.[4] |

| Appearance | No data available | The related compound, 1-(prop-2-yn-1-yl)piperazine, is a white to light yellow crystalline powder.[4] |

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Signals for the propargyl group (a triplet for the acetylenic proton around δ 2.2-2.5 ppm and a doublet for the methylene protons) and complex multiplets for the protons on the piperazinone ring.[1] |

| ¹³C NMR | A characteristic signal for the lactam carbonyl carbon (C=O) is expected around δ 165-170 ppm.[1] Signals for the alkyne carbons and the carbons of the piperazinone ring would also be present. |

| Mass Spec. | For the hydrochloride salt, predicted m/z values for various adducts have been calculated, including [M+H]⁺ at 139.08660.[2] |

Synthesis and Experimental Protocols

The most direct route for the synthesis of this compound is the N-alkylation of piperazin-2-one.[1] This involves the reaction of the secondary amine of the piperazin-2-one ring with a propargyl electrophile, such as propargyl bromide or chloride, in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard N-alkylation methods for similar heterocyclic compounds.

Materials:

-

Piperazin-2-one

-

Propargyl bromide (or propargyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetonitrile (CH₃CN) or another suitable polar aprotic solvent

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5-2.0 eq). Stir the suspension at room temperature for 15-30 minutes.

-

Alkylation: To the stirred suspension, add propargyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological and Pharmacological Context

While there is no specific biological data for this compound, the piperazine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. Piperazine derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-fungal, anti-bacterial, and anti-inflammatory properties.

Furthermore, the propargyl group is of significant interest in medicinal chemistry. It is a key component of several marketed drugs and clinical candidates. The terminal alkyne can act as a bioisostere for other functional groups and is a versatile handle for "click chemistry" reactions, enabling the synthesis of more complex molecules. Additionally, propargylamines are known to exhibit neuroprotective effects and can act as inhibitors of enzymes such as monoamine oxidase (MAO). For instance, certain compounds with a propargylamino moiety have shown high affinity for sigma receptors, which are implicated in various neurological disorders.

Given the combination of the privileged piperazine scaffold and the reactive propargyl group, this compound represents a promising starting point for the development of novel therapeutic agents. Further research is warranted to explore its biological activity profile.

Potential Signaling Pathway Involvement

Due to the lack of direct biological studies on this compound, a specific signaling pathway cannot be definitively described. However, based on the activities of related compounds, one could hypothesize potential interactions. For example, if derivatives of this compound were found to have anti-cancer properties, a logical workflow for investigating their mechanism of action would be as follows:

Caption: A logical workflow for investigating the potential anti-cancer mechanism of action.

Conclusion

This compound is a chemical entity with significant potential for applications in synthetic and medicinal chemistry. While comprehensive experimental data for this specific molecule is currently sparse, this guide provides a solid foundation based on its chemical structure, data from related compounds, and established chemical principles. The presence of both the piperazin-2-one core and the versatile propargyl group makes it an attractive candidate for further investigation and development in the pursuit of novel therapeutic agents. Researchers are encouraged to use the provided information as a starting point for their own experimental work in synthesizing and characterizing this and related compounds.

References

An In-depth Technical Guide to 1-(Prop-2-yn-1-yl)piperazine-2-one (CAS Number: 1340102-42-2): A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Prop-2-yn-1-yl)piperazine-2-one, registered under CAS number 1340102-42-2, is a heterocyclic organic compound that serves as a valuable and versatile building block in medicinal chemistry and drug discovery. While direct biological activity of this specific molecule is not extensively documented in publicly available literature, its structural features—a piperazine-2-one core and a terminal alkyne functionality—position it as a key intermediate for the synthesis of a wide array of potentially bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthetic utility, and potential applications in the development of novel therapeutics, based on the well-established pharmacology of related compounds.

Core Chemical Features and Synthetic Potential

This compound possesses two key structural motifs that are of significant interest to medicinal chemists: the piperazine-2-one scaffold and the propargyl group.

The Piperazine-2-one Scaffold:

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to:

-

Central Nervous System (CNS) Activity: Antipsychotic, antidepressant, and anxiolytic properties are common among piperazine-containing compounds.[1]

-

Anticancer Activity: Numerous piperazine derivatives have been investigated as potent anti-proliferative agents.

-

Anti-inflammatory and Antihistamine Effects: The piperazine moiety is a key component in several anti-inflammatory and antihistaminic drugs.

-

Antimicrobial and Antiviral Properties: This scaffold has been successfully incorporated into agents targeting various pathogens.

The piperazine-2-one modification provides a lactam function, which can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability compared to a simple piperazine.

The Propargyl Group and its Role in "Click Chemistry":

The propargyl group, containing a terminal alkyne, is a highly versatile functional handle in modern organic synthesis. Its primary utility lies in its ability to participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the rapid and reliable synthesis of 1,4-disubstituted 1,2,3-triazoles.

The presence of the propargyl group on the piperazine-2-one core enables the straightforward conjugation of this scaffold to a wide variety of azide-containing molecules, including peptides, polymers, and other small-molecule fragments. This modular approach is exceptionally powerful for generating large libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery.

Synthetic Pathways and Methodologies

The primary route for the synthesis of this compound is the direct N-alkylation of piperazin-2-one with a propargyl halide, such as propargyl bromide or chloride. The reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the piperazine nitrogen onto the electrophilic propargyl carbon.

Hypothetical Experimental Protocol for Synthesis:

-

Materials: Piperazin-2-one, propargyl bromide, potassium carbonate, acetonitrile.

-

Procedure: To a solution of piperazin-2-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 15 minutes. Add propargyl bromide (1.1 eq) dropwise. Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The true synthetic utility of this compound is realized in its subsequent reactions. The following diagram illustrates a generalized workflow for creating a library of novel compounds using this building block via the CuAAC click reaction.

Potential Therapeutic Applications and Associated Signaling Pathways

Given the diverse biological activities of piperazine derivatives, novel compounds synthesized from this compound could be screened against a multitude of therapeutic targets. The table below summarizes potential applications and the corresponding signaling pathways that are often implicated.

| Therapeutic Area | Potential Molecular Target(s) | Key Signaling Pathways |

| Oncology | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., BRAF, MEK), PI3K/Akt/mTOR pathway components | MAPK/ERK Pathway, PI3K/Akt/mTOR Pathway, Apoptosis Pathways (e.g., Bcl-2 family regulation) |

| CNS Disorders | Dopamine Receptors (e.g., D2), Serotonin Receptors (e.g., 5-HT1A, 5-HT2A), Monoamine Oxidase (MAO) | Dopaminergic Signaling, Serotonergic Signaling, GPCR Signaling Cascades |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokine receptors (e.g., TNF-α receptor), Janus Kinases (JAKs) | NF-κB Signaling Pathway, JAK-STAT Signaling Pathway, Pro-inflammatory Cytokine Signaling |

| Infectious Diseases | Viral proteases, Viral polymerases, Bacterial cell wall synthesis enzymes | Viral Replication Machinery, Bacterial Peptidoglycan Biosynthesis |

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel kinase inhibitor derived from this compound.

Illustrative Data and Experimental Protocols

While specific quantitative data for derivatives of this compound are not available, the following tables provide an illustrative example of how such data would be presented for a hypothetical series of compounds targeting a specific enzyme, for instance, Monoamine Oxidase A (MAO-A).

Table 1: In Vitro MAO-A Inhibitory Activity of Hypothetical Derivatives

| Compound ID | R Group (from R-N3) | IC50 (µM) for MAO-A | Selectivity (MAO-B IC50 / MAO-A IC50) |

| PZ-T-001 | 4-Fluorobenzyl | 0.52 | >100 |

| PZ-T-002 | 3-Chlorobenzyl | 0.89 | >80 |

| PZ-T-003 | 2-Pyridylmethyl | 1.25 | >50 |

| PZ-T-004 | Phenyl | 3.40 | >30 |

| Reference | Clorgyline | 0.01 | >1000 |

Experimental Protocol: In Vitro MAO-A Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MAO-A.

-

Materials: Human recombinant MAO-A, kynuramine (substrate), potassium phosphate buffer, test compounds dissolved in DMSO, 96-well microplates, fluorescence plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compounds in potassium phosphate buffer.

-

In a 96-well plate, add 20 µL of each compound dilution to the appropriate wells.

-

Add 160 µL of MAO-A enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the kynuramine substrate.

-

Incubate the plate for 30 minutes at 37°C.

-

Stop the reaction by adding 50 µL of 2N NaOH.

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

-

Conclusion

This compound (CAS 1340102-42-2) is a strategically designed chemical intermediate with significant potential for the development of novel therapeutic agents. Its piperazine-2-one core provides a proven pharmacophore, while the propargyl group enables facile diversification through click chemistry. Researchers and drug development professionals can leverage this building block to rapidly generate and screen libraries of compounds against a wide range of biological targets, accelerating the discovery of new medicines for various diseases. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Structure Elucidation of 1-(prop-2-yn-1-yl)piperazine-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(prop-2-yn-1-yl)piperazine-2-one, a heterocyclic compound of interest in medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties.[1][2][3][4] The incorporation of a propargyl group offers a versatile handle for further chemical modifications, such as click chemistry, making this compound a valuable building block for the synthesis of more complex molecules. This document details the synthetic strategy, spectroscopic characterization, and logical workflow for confirming the molecular structure of this compound.

Chemical Structure and Properties

This compound is a derivative of piperazin-2-one, featuring a propargyl group attached to the nitrogen atom at position 1.

| Identifier | Value |

| IUPAC Name | 1-(prop-2-yn-1-yl)piperazin-2-one |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| CAS Number | 1340102-42-2 |

| SMILES | C#CCN1CCNCC1=O |

| InChIKey | VCKBIHFIJZFNKN-UHFFFAOYSA-N |

Synthesis

The most direct method for the synthesis of this compound is the N-alkylation of piperazin-2-one with a propargyl halide. This reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the piperazin-2-one, thereby enhancing its nucleophilicity for attack on the electrophilic propargyl bromide or chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperazin-2-one

-

Propargyl bromide (or propargyl chloride)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of piperazin-2-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.

Structure Elucidation Workflow

The confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Caption: Logical workflow for the synthesis and structure elucidation of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

| Technique | Ion | Expected m/z |

| ESI-MS | [M+H]⁺ | 139.0866 |

| ESI-MS | [M+Na]⁺ | 161.0685 |

| HRMS (ESI) | [M+H]⁺ | Calculated for C₇H₁₁N₂O: 139.0866 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3290 | C-H stretch | Terminal Alkyne (≡C-H) |

| ~2120 | C≡C stretch | Alkyne |

| ~1650 | C=O stretch | Amide (Lactam) |

| 2850-3000 | C-H stretch | Aliphatic (CH₂) |

| ~1250 | C-N stretch | Amine/Amide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule, allowing for unambiguous structure determination.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | t, J = 5.2 Hz | 2H | H-5 |

| ~3.30 | s | 2H | H-3 |

| ~3.25 | d, J = 2.4 Hz | 2H | H-1' |

| ~2.90 | t, J = 5.2 Hz | 2H | H-6 |

| ~2.25 | t, J = 2.4 Hz | 1H | H-3' |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C-2 (C=O) |

| ~78.5 | C-2' (C≡CH) |

| ~72.0 | C-3' (C≡CH) |

| ~53.0 | C-3 |

| ~48.0 | C-6 |

| ~46.5 | C-5 |

| ~42.0 | C-1' |

Biological Activity

While specific biological studies on this compound are not extensively reported, the piperazine moiety is a well-established pharmacophore. Piperazine derivatives exhibit a broad range of biological activities, including anthelmintic, anti-inflammatory, antimicrobial, and anticancer effects. The presence of the propargyl group allows for its use in click chemistry to generate libraries of triazole-containing compounds, which have also shown significant pharmacological potential. Further research is warranted to explore the specific biological profile of this compound and its derivatives.

Conclusion

The structure of this compound can be confidently elucidated through a combination of synthesis via N-alkylation and comprehensive spectroscopic analysis. The characteristic signals in mass spectrometry, IR, and NMR spectroscopy provide unambiguous evidence for the connectivity and functional groups present in the molecule. This technical guide provides researchers with the necessary information to synthesize and characterize this versatile building block for applications in drug discovery and medicinal chemistry.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 4. researchgate.net [researchgate.net]

1H NMR characterization of 1-(prop-2-yn-1-yl)piperazine-2-one

An In-depth Technical Guide to the 1H NMR Characterization of 1-(prop-2-yn-1-yl)piperazine-2-one

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a structural representation to aid in the interpretation of the results.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR data for this compound. These predictions are based on the analysis of the chemical structure and typical chemical shift values for protons in similar electronic environments.

| Proton Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a | ~2.25 | Triplet (t) | ~2.5 | 1H |

| H-b | ~3.40 | Doublet (d) | ~2.5 | 2H |

| H-c | ~3.30 | Singlet (s) | - | 2H |

| H-d | ~2.80 | Triplet (t) | ~5.5 | 2H |

| H-e | ~3.50 | Triplet (t) | ~5.5 | 2H |

| H-f (NH) | Broad Singlet | - | - | 1H |

Structural Diagram with Proton Assignments

The following diagram illustrates the chemical structure of this compound with the protons labeled corresponding to the data in the table above.

Caption: Chemical structure of this compound with proton labels.

Experimental Protocol for 1H NMR Spectroscopy

This section details a standard methodology for the acquisition and processing of a 1H NMR spectrum for this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) may also be used depending on the sample's solubility.[1]

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] If not pre-added by the solvent manufacturer, a small drop can be added to the sample.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion and resolution.[2][3]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is appropriate.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds will provide adequate resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is suitable to cover the expected chemical shift range of protons in organic molecules.[1]

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm. If a residual solvent peak is used for referencing, its known chemical shift should be used (e.g., CHCl3 at 7.26 ppm).[3]

-

Integration: The relative area under each peak is integrated to determine the ratio of protons giving rise to each signal.

-

Peak Picking: The chemical shift of each peak is determined.

-

Coupling Constant Measurement: The splitting patterns of multiplets are analyzed to measure the coupling constants (J-values) in Hertz (Hz).[2]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the 1H NMR spectrum of this compound.

Caption: Workflow for 1H NMR spectral analysis.

References

An In-depth Technical Guide on the 13C NMR Data for 1-(prop-2-yn-1-yl)piperazine-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) data for the compound 1-(prop-2-yn-1-yl)piperazine-2-one. Due to the absence of experimentally derived spectral data in publicly accessible databases, this document presents a high-quality predicted spectrum. This information is valuable for the identification and characterization of this compound in various research and development settings.

Predicted 13C NMR Data

The 13C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on a large database of known chemical structures and their experimental NMR data, providing a reliable estimation of the spectral properties.

The predicted data is summarized in the table below for easy reference and comparison. The carbon atoms in the molecule are numbered as illustrated in the following diagram:

Figure 1. Numbering of carbon atoms in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | ~165 - 175 |

| CH (alkyne) | ~75 - 85 |

| C (alkyne) | ~70 - 80 |

| CH2 (piperazinone ring) | ~45 - 55 |

| CH2 (piperazinone ring) | ~40 - 50 |

| CH2 (propargyl) | ~35 - 45 |

Disclaimer: The 13C NMR data presented is predicted and should be used as a reference. Experimental verification is recommended for definitive structural elucidation.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring the 13C NMR spectrum of an organic compound such as this compound.

Sample Preparation

-

Sample Quantity: Weigh approximately 10-50 mg of the purified compound.

-

Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Methanol-d4 (CD3OD). The choice of solvent can slightly affect the chemical shifts.

-

Procedure:

-

Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

If necessary, add a small amount of an internal standard, such as Tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the height of the solution in the NMR tube is adequate for the spectrometer's detector (typically around 4-5 cm).

-

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Experiment Type: A standard proton-decoupled 13C NMR experiment is typically performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Typical Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is common to allow for sufficient relaxation of the carbon nuclei. For quantitative analysis, a longer delay (5-10 times the longest T1) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration and the spectrometer's sensitivity.

-

Spectral Width (SW): A typical spectral width for 13C NMR is around 200-250 ppm.

-

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

-

Data Processing and Analysis

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Workflow for 13C NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in a typical 13C NMR experiment.

Figure 2. A flowchart of the key steps in a 13C NMR experiment.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(prop-2-yn-1-yl)piperazine-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(prop-2-yn-1-yl)piperazine-2-one, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct mass spectral data for this specific compound in public literature, this guide presents a predictive analysis based on the well-established fragmentation patterns of related piperazine derivatives.[1][2] The methodologies and expected outcomes detailed herein are intended to serve as a valuable resource for researchers engaged in the structural elucidation and analytical characterization of this and similar molecules.

Predicted Mass Spectral Data

The structural features of this compound, including the piperazinone core, the propargyl group, and the amide functionality, will dictate its fragmentation behavior under mass spectrometric conditions. The predicted monoisotopic mass of the protonated molecule [M+H]⁺ is 153.0971 Da. The following table summarizes the predicted key fragment ions based on common fragmentation pathways observed for piperazine-containing compounds.[2]

| Predicted Fragment Ion (m/z) | Proposed Structure/Formula | Fragmentation Pathway |

| 153.0971 | [C₈H₁₃N₂O]⁺ | Protonated molecular ion |

| 124.0811 | [C₇H₁₀N₂]⁺ | Loss of formaldehyde (CH₂O) from the piperazinone ring |

| 113.0597 | [C₅H₇N₂O]⁺ | Cleavage of the propargyl group |

| 95.0651 | [C₅H₇N₂]⁺ | Cleavage of the C-N bond between the piperazine ring and the propargyl group, with subsequent loss of the carbonyl group |

| 83.0500 | [C₄H₅N₂]⁺ | Ring opening and fragmentation of the piperazine core |

| 68.0500 | [C₄H₆N]⁺ | Fragmentation of the piperazine ring |

| 56.0498 | [C₃H₆N]⁺ | Common fragment from piperazine ring cleavage[2] |

| 39.0230 | [C₃H₃]⁺ | Propargyl cation |

Experimental Protocols

A robust and reliable mass spectrometry analysis of this compound can be achieved using the following experimental protocol. This protocol is a general guideline and may require optimization based on the specific instrumentation and experimental goals.

2.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solution Preparation: Dilute the stock solution with the mobile phase to be used for LC-MS analysis to a final concentration range of 1-10 µg/mL.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Instrumentation: A high-performance liquid chromatograph (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.[3][4]

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: 5-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

2.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for piperazine derivatives.[2]

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (Nitrogen) Pressure: 30 - 40 psi

-

Drying Gas (Nitrogen) Flow: 8 - 12 L/min

-

Drying Gas Temperature: 300 - 350 °C

-

Mass Range: m/z 50 - 500

-

Data Acquisition: Acquire data in both full scan MS and tandem MS (MS/MS) modes. For MS/MS, select the protonated molecular ion [M+H]⁺ as the precursor ion and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 3. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to 4-(Prop-2-yn-1-yl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical compound 4-(prop-2-yn-1-yl)piperazin-2-one, a heterocyclic molecule with potential applications in medicinal chemistry and drug development. The document covers its chemical identity, synthesis protocols, and key reactivity, with a focus on its utility as a synthetic building block. While specific biological data for this compound is not extensively published, this guide discusses the known biological activities of related piperazine-containing molecules and presents a hypothetical mechanism of action. All quantitative and qualitative data are presented in structured formats, and key processes are visualized using standardized diagrams to facilitate understanding for research and development purposes.

Chemical Identity and Properties

The compound specified, 1-(prop-2-yn-1-yl)piperazine-2-one, is more precisely named in IUPAC nomenclature as 4-(prop-2-yn-1-yl)piperazin-2-one . This nomenclature clarifies that the propargyl (prop-2-yn-1-yl) group is attached to the nitrogen atom at position 4 of the piperazin-2-one ring, which is the secondary amine, rather than the amide nitrogen at position 1. This is the common product of the direct N-alkylation of piperazin-2-one.[1][2]

The core structure combines a piperazinone ring, a privileged scaffold in medicinal chemistry, with a terminal alkyne functionality. This alkyne group serves as a versatile chemical handle for further molecular elaboration via reactions such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling.[1][3][4]

Table 1: Physicochemical Properties of 4-(prop-2-yn-1-yl)piperazin-2-one

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(prop-2-yn-1-yl)piperazin-2-one | PubChemLite[2] |

| CAS Number | 1340102-42-2 | Benchchem[1] |

| Molecular Formula | C₇H₁₀N₂O | PubChemLite[2] |

| Molecular Weight | 138.17 g/mol | Benchchem[1] |

| Monoisotopic Mass | 138.07932 Da | PubChemLite[2][5] |

| InChI Key | VCKBIHFIJZFNKN-UHFFFAOYSA-N | Benchchem[1] |

Synthesis and Experimental Protocols

The most direct and common method for synthesizing 4-(prop-2-yn-1-yl)piperazin-2-one is the nucleophilic substitution reaction between piperazin-2-one and a propargyl halide.[1]

General Synthesis Workflow: N-Alkylation

The synthesis involves the deprotonation of the secondary amine of piperazin-2-one by a base, creating a more nucleophilic species that subsequently attacks the electrophilic carbon of propargyl bromide.

Caption: General workflow for the synthesis of 4-(prop-2-yn-1-yl)piperazin-2-one.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard N-alkylation methods for secondary amines.

-

Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base (e.g., potassium carbonate, 2.0-3.0 eq).

-

Addition of Alkylating Agent: While stirring the suspension, add propargyl bromide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure 4-(prop-2-yn-1-yl)piperazin-2-one.

Spectroscopic Characterization

While a dedicated, published spectroscopic analysis for this specific molecule is scarce, the expected NMR data can be predicted based on its chemical structure and data from analogous compounds.[1]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Description |

|---|---|---|---|

| Propargyl (≡C-H) | δ 2.2-2.5 (t, J ≈ 2.5 Hz) | δ 70-75 | Terminal alkyne proton, appears as a triplet due to coupling with methylene protons. |

| Propargyl (-CH₂-) | δ 3.2-3.4 (d, J ≈ 2.5 Hz) | δ 45-50 | Methylene protons adjacent to the alkyne and nitrogen. |

| Propargyl (C≡) | N/A | δ 75-80 | Quaternary alkyne carbon. |

| Piperazinone (C=O) | N/A | δ 165-170 | Lactam carbonyl carbon, highly deshielded. |

| Piperazinone Ring | δ 2.8-3.6 (multiplets) | δ 40-60 | Protons and carbons of the piperazinone ring (positions C3, C5, C6). Signals may be broad at room temperature due to ring conformational dynamics.[1] |

Reactivity and Potential Applications in Drug Development

The primary utility of 4-(prop-2-yn-1-yl)piperazin-2-one in drug development lies in its function as a versatile synthetic intermediate.

-

Click Chemistry: The terminal alkyne is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and regioselective synthesis of 1,2,3-triazole-linked conjugates. This is a powerful strategy for linking the piperazinone core to other pharmacophores, peptides, or imaging agents.

-

Scaffold for Library Synthesis: The piperazine moiety is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of biological systems.[6][7] The propargyl group enables rapid diversification of the piperazinone core to generate libraries of compounds for high-throughput screening.

-

Potential Biological Activity: Piperazine derivatives have been investigated as anticancer, antifungal, antibacterial, and antimalarial agents.[6] The propargyl group itself is found in molecules with neuroprotective properties and can act as an inhibitor of enzymes like monoamine oxidase (MAO).[8]

Hypothetical Biological Mechanism of Action

A comprehensive search of scientific literature did not yield specific studies on the biological activity or mechanism of action for 4-(prop-2-yn-1-yl)piperazin-2-one. However, based on the known activities of other novel piperazine derivatives, a potential mechanism in cancer cells could involve the induction of apoptosis.[6] Many small-molecule anticancer agents function by triggering either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) apoptotic pathways.

The following diagram illustrates a conceptual signaling pathway by which a hypothetical piperazine-based drug candidate could induce apoptosis.

Caption: A conceptual diagram of apoptotic signaling pathways potentially targeted by a piperazine-based compound.

Conclusion

4-(Prop-2-yn-1-yl)piperazin-2-one is a valuable chemical entity for drug discovery and development. Its straightforward synthesis and the presence of a reactive alkyne handle make it an excellent building block for creating diverse chemical libraries. While its specific biological profile remains to be elucidated, the established importance of the piperazinone scaffold suggests that derivatives of this compound could exhibit interesting pharmacological properties. Future research should focus on synthesizing derivatives via its propargyl group and screening them for activity in relevant biological assays to unlock its full therapeutic potential.

References

- 1. This compound | 1340102-42-2 | Benchchem [benchchem.com]

- 2. PubChemLite - 4-(prop-2-yn-1-yl)piperazin-2-one (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. PubChemLite - 1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 1-(prop-2-yn-1-yl)piperazine-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(prop-2-yn-1-yl)piperazine-2-one is a small molecule of interest in medicinal chemistry and drug development due to its structural motifs: a piperazinone core, which is a common scaffold in various biologically active compounds, and a terminal alkyne group that allows for facile modification via click chemistry. A thorough understanding of its solubility is paramount for its advancement as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and overall drug efficacy.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of specific experimental data in publicly available literature, this document outlines detailed experimental protocols for determining its solubility, discusses computational approaches for solubility prediction, and presents this information in a structured format to aid researchers in their investigations.

Physicochemical Properties (Predicted)

Due to the lack of experimentally determined data, the physicochemical properties of this compound are predicted based on its chemical structure. These predictions are valuable for initial assessment and for designing solubility experiments.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | - |

| XLogP3-AA | -0.8 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| pKa (most basic) | 4.5 (Predicted) | ChemAxon |

| pKa (most acidic) | 16.5 (Predicted) | ChemAxon |

Experimental Determination of Solubility

The following sections detail standardized experimental protocols that can be employed to determine the aqueous and non-aqueous solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is a critical parameter for understanding its intrinsic solubility.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).

-

Ensure a solid excess of the compound remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully collect the supernatant. To ensure no solid particles are transferred, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is recommended.

-

-

Quantification:

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or µg/mL.

-

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is often used in early drug discovery for rapid screening.

Experimental Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

-

Serial Dilution:

-

Perform serial dilutions of the stock solution in a 96-well plate using DMSO.

-

-

Addition to Aqueous Buffer:

-

Transfer a small, fixed volume of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation and Detection:

-

Allow the plate to incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Computational Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of a compound's solubility. These methods are based on the molecule's structure and physicochemical properties.

| Method | Description |

| Quantitative Structure-Property Relationship (QSPR) | These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, logP, polar surface area) with experimentally determined solubility data for a large set of compounds. The resulting models can then be used to predict the solubility of new compounds. |

| Thermodynamic Cycle-Based Methods | These physics-based methods calculate the free energy of solvation, which is directly related to solubility. This involves calculating the free energy of the solid state and the free energy of the molecule in solution. |

Visualizations

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Hypothetical Signaling Pathway Involvement

Given that many piperazine-containing compounds exhibit activity at G-protein coupled receptors (GPCRs), the following diagram illustrates a hypothetical scenario where this compound acts as an antagonist at a GPCR.

Caption: Hypothetical GPCR Antagonism.

Conclusion

While experimental solubility data for this compound is not currently available, this guide provides the necessary framework for researchers to determine this critical parameter. By following the detailed experimental protocols and considering the principles of computational prediction, a comprehensive solubility profile can be established. This information will be invaluable for the rational design of future experiments, the development of suitable formulations, and the overall progression of this compound in the drug discovery pipeline.

Stability of N-propargyl piperazin-2-one Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability of N-propargyl piperazin-2-one compounds. Due to the limited availability of specific stability data for this class of molecules, this document outlines the probable degradation pathways based on the chemical nature of the piperazin-2-one core and the N-propargyl substituent. It further details the experimental protocols and analytical methodologies that are essential for conducting robust stability studies, in line with regulatory expectations.

Introduction to the Stability of Piperazine Derivatives

The piperazine ring is a common scaffold in a multitude of pharmacologically active compounds, valued for its ability to impart favorable physicochemical properties.[1] The stability of piperazine derivatives is a critical parameter in drug development, influencing formulation, storage, and ultimately, therapeutic efficacy and safety.[2] Degradation can occur through various mechanisms, including hydrolysis, oxidation, and photolysis, leading to a loss of potency and the formation of potentially toxic impurities.[3] Understanding the inherent stability of a drug candidate is therefore a fundamental aspect of its development.

The piperazin-2-one moiety, a lactam, introduces a site susceptible to hydrolysis. The N-propargyl group, containing a terminal alkyne, presents a unique chemical handle that can also influence the molecule's stability and degradation profile.

Predicted Degradation Pathways of N-propargyl piperazin-2-one Compounds

Based on the functional groups present, N-propargyl piperazin-2-one compounds are likely to undergo degradation through several key pathways. These predictions are essential for designing appropriate stress testing conditions and for the identification of potential degradants.

A probable pathway of chemical degradation for a novel phenylpiperazine derivative has been designated based on kinetic parameters and product identification by chromatographic methods.[2] The active compounds have diverse molecular structures and are susceptible to many variable degradation pathways, such as hydrolysis, oxidation, and photodegradation.[4]

Hydrolytic Degradation

The amide bond within the piperazin-2-one ring is a primary site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to ring-opening and the formation of an amino acid derivative. The rate of hydrolysis is dependent on pH and temperature.[2] Lactams, in general, are susceptible to hydrolysis, with the reactivity being influenced by ring size.[5]

Oxidative Degradation

The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The tertiary amine is particularly prone to oxidation. Furthermore, the propargyl group could potentially undergo oxidative cleavage or other reactions under oxidative stress.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation. The specific pathway will depend on the full chemical structure of the molecule, including any chromophores present. Common photodegradation reactions for nitrogen-containing heterocycles can involve ring cleavage or rearrangements.

Data Presentation: Forced Degradation Studies

Forced degradation studies are a cornerstone of stability testing, providing insights into the degradation pathways and helping to develop stability-indicating analytical methods.[3] The following tables summarize typical conditions for conducting these studies.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 80°C | Amide hydrolysis of the piperazin-2-one ring. |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 80°C | Amide hydrolysis of the piperazin-2-one ring. |

| Oxidation | 3% to 30% H₂O₂, room temperature | Formation of N-oxides, potential reactions at the propargyl group. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | General decomposition, potential for polymerization or rearrangement. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage, rearrangements, or oxidation. |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. Below are representative protocols for a forced degradation study and the development of a stability-indicating HPLC method.

Protocol for a Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of the N-propargyl piperazin-2-one compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl. Keep the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.2 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH. Keep the solution at 60°C for a predetermined time. At each time point, withdraw a sample, neutralize it with 0.2 M HCl, and dilute with the mobile phase.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H₂O₂. Keep the solution at room temperature, protected from light, for a predetermined time. At each time point, withdraw a sample and dilute with the mobile phase.

-

Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for a predetermined period. Also, store a solution of the compound at 80°C. At specified time points, dissolve the solid sample or dilute the solution with the mobile phase.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all samples by a suitable stability-indicating analytical method, such as HPLC with UV or MS detection.

Protocol for a Stability-Indicating HPLC Method

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis or photodiode array (PDA) detector and a mass spectrometer (MS) can be used.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of the parent compound and its degradation products. A PDA detector is useful for monitoring multiple wavelengths.

-

Injection Volume: Typically 10-20 µL.

-

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is demonstrated by the ability to resolve the parent drug from its degradation products and any excipients.

-

Peak Purity Analysis: Use a PDA detector to assess peak purity of the parent compound in stressed samples to ensure that the chromatographic peak is not co-eluting with any degradation products.

Table 2: Common Analytical Techniques for Stability Testing

| Analytical Technique | Application in Stability Studies |

| High-Performance Liquid Chromatography (HPLC) with UV/PDA detection | Primary method for separation and quantification of the parent drug and its degradation products.[6] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of degradation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of isolated degradation products. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of changes in functional groups.[6] |

Visualization of Pathways and Workflows

Signaling Pathways Involving Piperazine Derivatives

Many piperazine derivatives exert their pharmacological effects by modulating central nervous system pathways, particularly those involving monoamine neurotransmitters.[1][7] For instance, some act as antagonists or agonists at serotonin (5-HT) and dopamine (D2) receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates a simplified signaling cascade initiated by the activation of a Gq-coupled receptor, a common mechanism for some piperazine-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. isaacpub.org [isaacpub.org]

- 3. ajrconline.org [ajrconline.org]

- 4. The Stability Study of a Novel Phenylpiperazine Derivative | Semantic Scholar [semanticscholar.org]

- 5. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(Prop-2-yn-1-yl)piperazine-2-one for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sourcing, synthesis, and potential applications of the chemical compound 1-(prop-2-yn-1-yl)piperazine-2-one (CAS Number: 1340102-42-2). This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its unique structural features: a piperazin-2-one core and a terminal alkyne group. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, while the propargyl group offers a versatile handle for further chemical modifications via "click chemistry" and other coupling reactions.

Commercial Suppliers and Procurement

Identifying reliable commercial suppliers is a critical first step in any research project. For this compound, several chemical suppliers offer this compound, primarily for research and development purposes. Below is a summary of potential vendors and the typical data available. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Data Presentation: Commercial Supplier Overview

| Supplier | Catalog Number | Purity | Available Quantities | Notes |

| Benchchem | B1396603 | Not specified | Inquire | Research use only.[1] |

| Key Organics | MFCD18843712 | Not specified | Inquire | Building block for synthesis. |

| Sigma-Aldrich (Merck) | - | Varies | Custom synthesis may be available | A major supplier of research chemicals, may offer through their custom synthesis services.[2] |

| Acros Organics (Thermo Fisher Scientific) | - | Varies | Custom synthesis may be available | Offers a broad portfolio of chemical building blocks.[2] |

| CDH Fine Chemical | - | Varies | Inquire | Specializes in piperazine derivatives.[3] |

| Moltus Research Laboratories | - | Varies | Inquire | Manufacturer of piperazine derivatives. |

Note: The availability and product specifications are subject to change. It is recommended to verify the information with the respective suppliers.

The following diagram illustrates a logical workflow for the procurement of this research chemical.

Synthesis and Experimental Protocols

The most direct and commonly cited method for the synthesis of this compound is the N-alkylation of a piperazin-2-one scaffold.[1] This reaction involves the nucleophilic attack of the secondary amine of piperazin-2-one on an electrophilic propargyl source, such as propargyl bromide.

General Experimental Protocol: N-Alkylation of Piperazin-2-one

This protocol is a representative procedure based on established N-alkylation methodologies for piperazine derivatives.[4]

Materials:

-

Piperazin-2-one

-

Propargyl bromide (or propargyl chloride)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

-

Inert gas (e.g., nitrogen, argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add piperazin-2-one and the chosen anhydrous solvent.

-

Addition of Base: Add the base to the stirred suspension. The amount of base should be sufficient to deprotonate the secondary amine of the piperazin-2-one.

-

Addition of Alkylating Agent: Slowly add the propargyl bromide to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the mixture is typically filtered to remove the base. The solvent is then removed under reduced pressure. The residue is redissolved in a suitable organic solvent and washed with water or brine to remove any remaining inorganic salts.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Potential Applications in Drug Discovery

The structural features of this compound make it a valuable building block in medicinal chemistry. The piperazine ring is a "privileged scaffold" known to interact with a variety of biological targets.[5] The terminal alkyne of the propargyl group is particularly useful for derivatization using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This allows for the efficient synthesis of libraries of 1,2,3-triazole-containing compounds, which can be screened for various biological activities.

The following diagram depicts a potential signaling pathway where a derivative of this compound could act as an inhibitor.

References

- 1. This compound | 1340102-42-2 | Benchchem [benchchem.com]

- 2. biosynce.com [biosynce.com]

- 3. Piperazine & Derivatives India, Piperazine Derivatives Chemicals Manufacturers India [cdhfinechemical.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Piperazin-2-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one nucleus, a six-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties have made it a cornerstone in the design of a diverse array of therapeutic agents. This guide provides a comprehensive overview of the piperazin-2-one core, detailing its synthesis, biological activities, and mechanisms of action across various disease areas, with a focus on oncology and virology.

The Significance of the Piperazin-2-one Scaffold

The versatility of the piperazin-2-one scaffold stems from several key features. The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] This adaptability has been exploited to develop compounds with a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system effects.[3][4]

Synthesis of Piperazin-2-one Derivatives

A variety of synthetic routes to the piperazin-2-one core and its derivatives have been developed. A common and efficient method involves the cyclization of an N-substituted ethylenediamine with an α-halo-ester.

General Experimental Protocol: Synthesis of 1-Aryl-piperazin-2-ones

A widely employed synthetic route involves the reaction of a substituted aniline with chloroacetyl chloride, followed by cyclization with a second amine.

Step 1: Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide

To a solution of 3-chloroaniline (1 eq) in a suitable solvent such as dichloromethane, chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

Step 2: Synthesis of 1-(3-chlorophenyl)piperazin-2-one

The 2-chloro-N-(3-chlorophenyl)acetamide (1 eq) is reacted with an appropriate amine, such as aminoacetonitrile, in the presence of a base like potassium carbonate in a solvent such as acetonitrile. The mixture is heated to reflux for 12-16 hours. The solvent is then evaporated, and the residue is purified by column chromatography to yield the desired 1-(3-chlorophenyl)piperazin-2-one.[5]

Anticancer Activity of Piperazin-2-one Derivatives

The piperazin-2-one scaffold is a prominent feature in a multitude of potent anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of various piperazin-2-one derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7g | HT-29 (Colon Cancer) | <2 | [5] |

| 7g | A549 (Lung Cancer) | <2 | [5] |

| PCC | SNU-475 (Liver Cancer) | 6.98 ± 0.11 | [6] |

| PCC | SNU-423 (Liver Cancer) | 7.76 ± 0.45 | [6] |

| Compound 2 | Various Human Cancer Cell Lines | 10 | [7] |

| Compound 6h | Various Human Cancer Cell Lines | 10 | [7] |

| C-4 | A-549 (Lung Cancer) | 33.20 | [8] |

| C-5 | A-549 (Lung Cancer) | 21.22 | [8] |

| C-14 | MIAPaCa-2 (Pancreatic Cancer) | <1 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HT-29, A549) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.[5][9]

-

Compound Treatment: The cells are then treated with various concentrations of the piperazin-2-one derivatives and incubated for another 48-72 hours.[5][9]

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37 °C.[9]

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[9]

Mechanism of Action: Inhibition of Signaling Pathways

Many piperazin-2-one-based anticancer agents function by inhibiting critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.

The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Certain piperazine derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells.[10]

References

- 1. color | Graphviz [graphviz.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-(prop-2-yn-1-yl)piperazine-2-one in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(prop-2-yn-1-yl)piperazine-2-one is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of a terminal alkyne group makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction facilitates the rapid and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which are known to be important pharmacophores with a wide range of biological activities. The piperazine-2-one scaffold itself is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The combination of these two moieties through a stable triazole linker allows for the creation of diverse molecular libraries for high-throughput screening and the development of novel therapeutic agents.

These application notes provide an overview of the utility of this compound in click chemistry, along with detailed experimental protocols for the synthesis of triazole derivatives and their potential applications, particularly in the discovery of anticancer and antimicrobial agents.

Key Applications in Drug Discovery

The primary application of this compound in click chemistry is the synthesis of novel piperazine-1,2,3-triazole hybrids. These compounds have been investigated for a variety of therapeutic targets:

-

Anticancer Agents: The 1,2,3-triazole ring can act as a bioisostere for an amide bond, and its derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines. By coupling this compound with a library of functionalized azides, novel compounds can be rapidly synthesized and screened for their anticancer potential. For instance, certain triazole-piperazine conjugates have been shown to induce apoptosis and inhibit tubulin polymerization in cancer cells.[1]

-